molecular formula C21H21N3O3 B2516113 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide CAS No. 2034243-40-6

2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide

Cat. No.: B2516113
CAS No.: 2034243-40-6
M. Wt: 363.417
InChI Key: OHVFALHKMNGBDZ-UHFFFAOYSA-N
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Description

2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a quinoline scaffold, a structure frequently investigated for its potent biological activities. The specific molecular architecture, which combines a pyridine-4-carboxamide core with a quinolin-8-yl group and a tetrahydropyranylmethoxy substituent, is designed for interaction with key biological targets. Researchers are exploring this compound primarily for its potential anti-proliferative effects. The N-(quinolin-8-yl) moiety is a recognized pharmacophore in anticancer agent development. Studies on structurally related molecules have demonstrated that this group can contribute to significant activity against various human cancer cell lines, including colon, breast, and cervical cancers . The mechanism of action for such compounds is an area of active investigation but may involve the inhibition of critical cellular signaling pathways, such as the NF-κB pathway, which regulates genes controlling cell survival and proliferation . Furthermore, the quinoline-4-carboxamide scaffold is established in infectious disease research, with some derivatives exhibiting powerful antiplasmodial activity by inhibiting novel targets like the translation elongation factor 2 (PfEF2) . The incorporation of the (oxan-4-yl)methoxy group is often utilized in drug discovery to modulate the molecule's physicochemical properties, such as solubility and metabolic stability, which can enhance its drug-likeness and pharmacokinetic profile . This compound is provided for research use only (RUO) and is intended for in vitro studies to further elucidate its mechanism of action, therapeutic potential, and structure-activity relationships. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(oxan-4-ylmethoxy)-N-quinolin-8-ylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-21(24-18-5-1-3-16-4-2-9-23-20(16)18)17-6-10-22-19(13-17)27-14-15-7-11-26-12-8-15/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVFALHKMNGBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide typically involves multi-step organic reactionsThe quinoline and pyridine moieties are then incorporated through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling . Reaction conditions generally include the use of organic solvents like dichloromethane or toluene, and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce fully hydrogenated analogs.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing quinoline derivatives often exhibit significant anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells, leading to cell cycle arrest and inhibition of tumor growth. For instance, quinolone derivatives have been documented to affect cell lines such as MCF-7 and Panc-1, demonstrating IC50 values in the low micromolar range, suggesting that 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide may possess similar efficacy against various cancer types .

Case Study:
A study focusing on the synthesis and evaluation of quinolone derivatives revealed that modifications to the molecular structure could enhance their anti-proliferative activity. The mechanism involved caspase activation and modulation of apoptotic pathways, which could be relevant for the compound .

Antimicrobial Properties

Quinoline-based compounds are well-known for their antimicrobial activities. They have been shown to exhibit effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or disruption of cell membrane integrity.

Research Findings:
In vitro studies have demonstrated that similar compounds can inhibit bacterial growth effectively, suggesting that 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide may also show promise as an antimicrobial agent .

Neuropharmacological Effects

There is emerging interest in the neuropharmacological applications of quinoline derivatives. Some studies suggest they may have protective effects against neurodegenerative diseases by modulating neurotransmitter systems or exhibiting antioxidant properties.

Potential Mechanism:
The compound's ability to cross the blood-brain barrier could enhance its therapeutic potential in treating conditions such as Alzheimer's disease or Parkinson's disease, where oxidative stress plays a critical role .

Mechanism of Action

The mechanism of action of 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound MSC-5350 (5-[2-[5-Chloro-2-[[(5-methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide) shares key structural motifs with 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide, including a pyridinecarboxamide backbone and a quinolinyl substituent. However, critical differences include:

  • Substituent Diversity: MSC-5350 features a sulfonylamino group, chloro substituent, and ethynyl linkage, whereas the query compound uses a tetrahydropyran-4-ylmethoxy group. These modifications likely influence solubility, metabolic stability, and target selectivity .

Analytical and Pharmacological Data

While detailed pharmacological data are absent in the provided evidence, analytical comparisons can be inferred:

Property 2-[(Oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide MSC-5350
Purity (HPLC) Not reported ≥98%
Key Functional Groups Tetrahydropyran-4-ylmethoxy, quinolin-8-yl Sulfonylamino, chloro, ethynyl, methoxy
Potential Applications Undefined (structural features suggest kinase or nucleic acid targeting) Likely kinase inhibition or protease modulation

Biological Activity

The compound 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound can be categorized as a pyridine carboxamide with a quinoline moiety, which is known for its diverse pharmacological properties. The synthesis typically involves the coupling of oxan derivatives with quinoline carboxamides, often utilizing reagents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the quinoline structure is crucial, as it has been associated with various pharmacological effects, including:

  • Anticancer Activity : Compounds with similar structures have shown significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound may exhibit activity against various pathogens by disrupting microbial DNA synthesis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a related compound demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating strong antiproliferative effects . The mechanism involved apoptosis induction via caspase activation and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound's structural analogs have been tested for antimicrobial efficacy against several bacterial strains. Notably, derivatives have shown inhibition zones comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityIC50 ValuesNotes
Quinoline DerivativeAnticancer (MCF-7)1.2 µMInduces apoptosis via caspase activation
8-HydroxyquinolineAntimicrobialVariesEffective against multiple bacterial strains
Quinoline-Oxadiazole DerivativesAntiproliferative (HepG2, MCF-7)Not specifiedInhibits EGFR signaling

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